(E)-Configuration and Extended Conjugation: Structural Differentiation from 5-Aryl-3-methyl-1,2,4-oxadiazoles
The target compound possesses an (E)-configured ethenyl (-CH=CH-) bridge connecting the 2-methoxyphenyl ring to the oxadiazole core, which is structurally absent in the closest commercial analog 5-(4-methoxyphenyl)-3-methyl-1,2,4-oxadiazole (CAS 209912-45-8). The (E)-configuration ensures coplanarity between the oxadiazole and phenyl rings, maximizing π-orbital overlap and extending the conjugated system by approximately 2.4 Å compared to the directly linked 5-aryl analog . This structural feature is a deliberate design element from the bioisosteric replacement strategy employed in the Upare et al. (2019) series, where the styryl architecture mimics the trans-cinnamic acid geometry required for enoyl-ACP reductase (InhA) binding in Mycobacterium tuberculosis [1].
| Evidence Dimension | Conjugated path length and conformational rigidity |
|---|---|
| Target Compound Data | (E)-ethenyl bridge; extended conjugation across oxadiazole–vinyl–phenyl system; coplanar geometry enforced by (E)-configuration |
| Comparator Or Baseline | 5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole (CAS 209912-45-8): direct aryl-oxadiazole linkage, no vinyl spacer, freely rotatable aryl-oxadiazole bond |
| Quantified Difference | Conjugated path extended by one C=C unit (~1.34 Å bond length); planarity enforced vs. rotational freedom in comparator |
| Conditions | Structural comparison based on ChemSpider CSID 4793211 and CSID 10809742 respectively; conformational analysis inferred from (E)-geometry constraints |
Why This Matters
The extended conjugation and enforced planarity are critical for reproducing the specific electronic environment and binding pose identified in the styryl-oxadiazole anti-tubercular SAR series; the 5-aryl analog lacks these features and cannot serve as a pharmacophore-equivalent replacement.
- [1] Upare, A.A.; Gadekar, P.K.; Sivaramakrishnan, H.; Naik, N.; Khedkar, V.M.; Sarkar, D.; Choudhari, A.; Roopan, S.M. Design, synthesis and biological evaluation of (E)-5-styryl-1,2,4-oxadiazoles as anti-tubercular agents. Bioorganic Chemistry 2019, 86, 507–512. View Source
